molecular formula C13H13N5OS B2486918 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1788543-20-3

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2486918
CAS No.: 1788543-20-3
M. Wt: 287.34
InChI Key: JCDVOPOPPIEEAN-UHFFFAOYSA-N
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Description

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a pyrazolopyrimidine core and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrimidine ring.

    Introduction of the Methyl Group: Methylation of the pyrazolopyrimidine core can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Thiophene Moiety: The thiophene group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Stille coupling.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazolopyrimidine core or the thiophene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrazolopyrimidine ring or the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced forms of the pyrazolopyrimidine core or thiophene ring.

    Substitution: Substituted derivatives on the pyrazolopyrimidine or thiophene moieties.

Scientific Research Applications

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic cells.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The pyrazolopyrimidine core can interact with enzymes or receptors, modulating their activity. The thiophene moiety may contribute to the compound’s binding affinity and specificity. The urea linkage can form hydrogen bonds with biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene.

    1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a thiophene.

Uniqueness

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophene moiety, which imparts distinct electronic properties and potential biological activities compared to its analogs. The combination of the pyrazolopyrimidine core and the thiophene ring makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-9-5-12-14-6-10(8-18(12)17-9)16-13(19)15-7-11-3-2-4-20-11/h2-6,8H,7H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDVOPOPPIEEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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